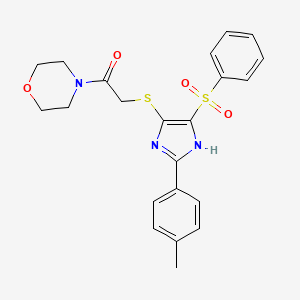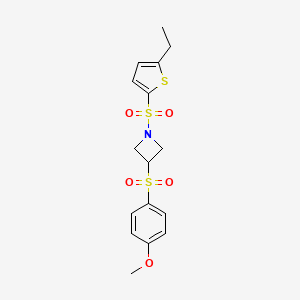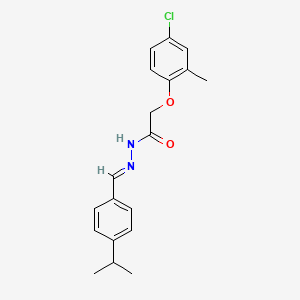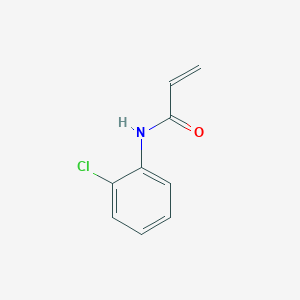
N-(2-chlorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)acrylamide is an organic compound characterized by the presence of a chlorophenyl group attached to an acrylamide moiety
作用机制
Target of Action
N-(2-chlorophenyl)acrylamide, also known as N-(2-chlorophenyl)prop-2-enamide, is a chemical compound with the molecular formula C9H8ClNO Acrylamides are known to interact with various biological targets, including enzymes and proteins, affecting their function and leading to various biological effects .
Mode of Action
Acrylamides, in general, are known to form covalent bonds with the amino acid cysteine in proteins, leading to protein dysfunction . This interaction can lead to changes in cellular processes, potentially affecting cell growth and survival .
Biochemical Pathways
While specific biochemical pathways affected by this compound are not clearly defined, acrylamide metabolism involves two main pathways. The first involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide. The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of various metabolites .
Pharmacokinetics
Acrylamides are generally known to be rapidly absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Acrylamides have been shown to inhibit certain enzymes, leading to potential neurotoxic, genotoxic, and carcinogenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, acrylamides can be released into the environment due to industrial use and can contaminate water supplies. In water, acrylamide degradation occurs through bacterial action, using acrylamide as a nitrogen and carbon source . The degradation rate depends on water conditions .
准备方法
Synthetic Routes and Reaction Conditions: N-(2-chlorophenyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the acrylamide bond.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow synthesis techniques. This method enhances the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with high purity and yield .
化学反应分析
Types of Reactions: N-(2-chlorophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce amines .
科学研究应用
N-(2-chlorophenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is utilized in the production of polymers and other industrial materials.
相似化合物的比较
- N-phenylacrylamide
- N-(4-chlorophenyl)acrylamide
- N-(2,3-dimethoxyphenyl)acrylamide
Comparison: N-(2-chlorophenyl)acrylamide is unique due to the presence of the 2-chloro substituent on the phenyl ring, which can influence its reactivity and interactions with biological targets. Compared to N-phenylacrylamide, the chlorinated derivative exhibits different chemical and biological properties, making it suitable for specific applications .
属性
IUPAC Name |
N-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMHPLCGCWUMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B2903461.png)
![methyl 2-(4-tert-butylbenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2903464.png)
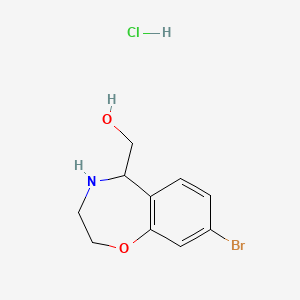
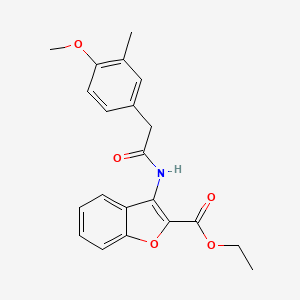
![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2903471.png)
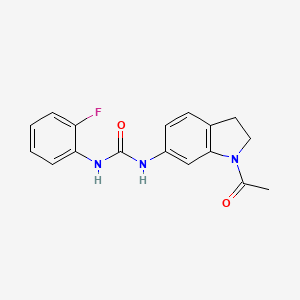
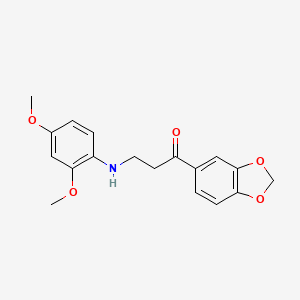
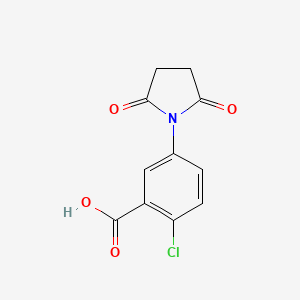
![(5E)-5-{[(3,5-dimethylphenyl)amino]methylidene}-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2903475.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2903476.png)
![2-(Benzo[b]thiophen-3-yl)ethanol](/img/structure/B2903477.png)
